molecular formula C14H15NO2S2 B2356308 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide CAS No. 1251689-44-7

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2356308
CAS No.: 1251689-44-7
M. Wt: 293.4
InChI Key: RTIAJGLJTMDFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is an organic compound that features a benzamide core substituted with a thiophene ring and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(methylthio)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride derivative of the benzamide.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methylthio group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core and the thiophene ring. Reagents such as halogens or alkylating agents are commonly employed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring and methylthio group.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Substituted benzamide and thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(methylthio)benzamide: Lacks the thiophene ring, resulting in different chemical and biological properties.

    N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide:

    2-(methylthio)benzamide: Lacks both the hydroxyl group and the thiophene ring, leading to distinct chemical behavior.

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of both the thiophene ring and the methylthio group distinguishes it from other similar compounds, providing unique opportunities for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-18-13-5-3-2-4-11(13)14(17)15-8-12(16)10-6-7-19-9-10/h2-7,9,12,16H,8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIAJGLJTMDFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.